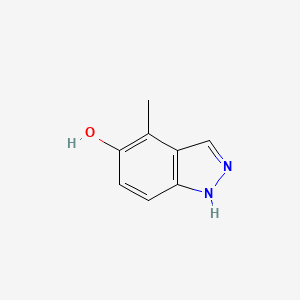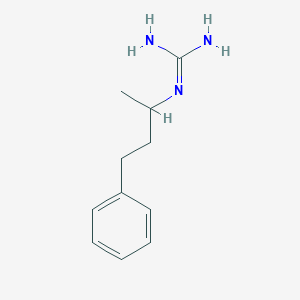
1-(4-Phenylbutan-2-yl)guanidine
Overview
Description
Preparation Methods
The synthesis of 1-(4-Phenylbutan-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Common synthetic routes include:
Thiourea Derivatives: These are widely used as guanidylating agents with coupling reagents or metal-catalyzed guanidylation.
S-Methylisothiourea: This is an efficient guanidylating agent.
Cyanamides: These react with derivatized amines to form guanidines.
Copper-Catalyzed Cross-Coupling: This method is also employed in the synthesis of guanidines.
Industrial production methods often utilize these synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Phenylbutan-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: This involves the replacement of one functional group with another, often using reagents like halides or acids.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides and acids.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Phenylbutan-2-yl)guanidine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in studies related to DNA minor groove binding and kinase inhibition.
Industry: The compound is utilized in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(4-Phenylbutan-2-yl)guanidine exerts its effects involves its high basicity and ability to form hydrogen bonds . The compound interacts with molecular targets such as DNA and proteins, influencing their structure and function . This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
1-(4-Phenylbutan-2-yl)guanidine can be compared with other guanidine derivatives, such as:
2-Aminoimidazolines: These compounds have similar biological activities and applications.
2-Amino-1,4,5,6-tetrahydropyrimidines: Known for their medicinal interest.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These are present in many natural products and have significant biological activities.
Properties
IUPAC Name |
2-(4-phenylbutan-2-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9(14-11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H4,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXDSHGFQDYPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291611 | |
| Record name | N-(1-Methyl-3-phenylpropyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117053-39-1 | |
| Record name | N-(1-Methyl-3-phenylpropyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117053-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methyl-3-phenylpropyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


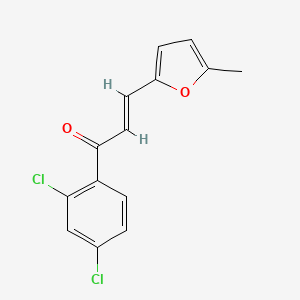
![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3086966.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B3086975.png)
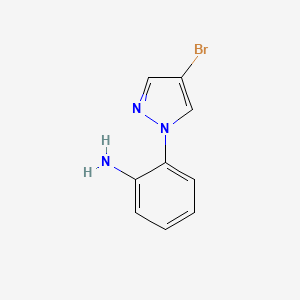
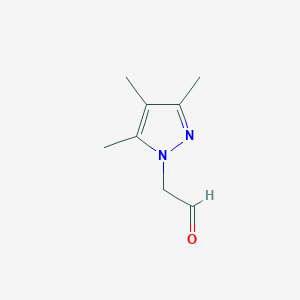
![3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B3087007.png)
![3-(1'-Ethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile](/img/structure/B3087010.png)
![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzaldehyde](/img/structure/B3087016.png)
![[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087019.png)
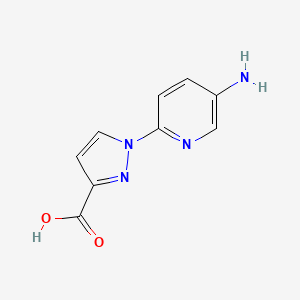
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B3087049.png)
![3-(7-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087064.png)
![4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid](/img/structure/B3087065.png)
